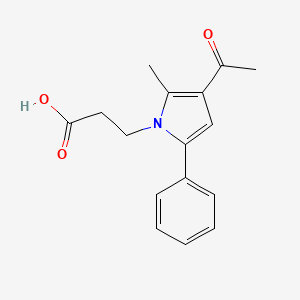

3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid is a synthetic organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . This compound is characterized by a pyrrole ring substituted with acetyl, methyl, and phenyl groups, along with a propanoic acid moiety. It is primarily used in research settings, particularly in the fields of proteomics and organic chemistry .

Métodos De Preparación

The synthesis of 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Substitution Reactions:

Formation of Propanoic Acid Moiety: The propanoic acid group can be introduced through a reaction with a suitable carboxylic acid derivative, such as an ester or an acid chloride.

Análisis De Reacciones Químicas

3-(3-Acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone and carboxylic acid groups into alcohols.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives

3-(3-Acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid can be used in multicomponent reactions (MCRs) to synthesize pyrazole derivatives . Pyrazoles have diverse biological activities, including antibacterial, anticancer, and antifungal properties . MCRs are advantageous due to their pot, atom, and step economy, making them popular in pharmaceutical and medicinal chemistry .

Antibacterial Activity

Pyrazole derivatives synthesized via MCRs have shown promising antibacterial activity against various bacterial strains .

Case Study:

- One study evaluated pyrano[2,3-c]pyrazoles synthesized through a five-component reaction using 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate .

- These compounds were screened against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Proteus vulgaris and Escherichia coli) bacterial strains .

- Some compounds exhibited better antibacterial efficacy than ciprofloxacin, a standard drug, with inhibition zones ranging from 15–31 mm .

- Further analysis determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the most active compounds .

Another study reported the synthesis of pyrazole derivatives via a three-component reaction using 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N, N-dimethylformamide dimethyl acetal, and different amines . These compounds were screened against Gram-positive (Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacterial strains, with some showing comparable or better efficacy than ampicillin .

Anti-inflammatory and Anti-ulcer Activities

Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives, which contain a pyrrole moiety, have demonstrated anti-inflammatory and anti-ulcer activities . One compound, PY-5, showed 80.65% inhibition at 200mg in anti-inflammatory and anti-ulcer activity screenings .

Potential Hazards

This compound is classified as an irritant .

Supplier Information

Mecanismo De Acción

The mechanism of action of 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or binding to specific receptors .

Comparación Con Compuestos Similares

Similar compounds to 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid include other pyrrole derivatives, such as:

- 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid

- 3-(3-Acetyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid

- 3-(3-Acetyl-2-methyl-1H-pyrrol-1-yl)propanoic acid

These compounds share structural similarities but differ in the position and nature of substituents on the pyrrole ring. The unique combination of acetyl, methyl, and phenyl groups in this compound contributes to its distinct chemical properties and reactivity .

Actividad Biológica

3-(3-Acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Formula : C₁₆H₁₇NO₃

- CAS Number : 396123-28-7

- Molecular Weight : 273.31 g/mol

- Structure : The compound features a pyrrole ring substituted with an acetyl group and a phenyl group, contributing to its biological activity.

Hazard Information

The compound is classified as an irritant, necessitating careful handling in laboratory settings .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- N-Methyl-D-Aspartate Receptor Modulation : This compound may act as a positive allosteric modulator of NMDARs, which are critical in synaptic plasticity and memory formation. Dysfunction in these receptors is linked to neurological disorders such as Alzheimer's and schizophrenia .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrole compounds demonstrate antimicrobial properties, suggesting that this compound may exhibit similar effects .

- Anti-cancer Potential : Research into similar pyrrole derivatives has shown promise in inhibiting cancer cell proliferation, indicating potential therapeutic applications for this compound in oncology .

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of pyrrole derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could reduce cell death and improve cell viability through modulation of NMDARs, highlighting the potential of this compound in neuroprotection .

Study 2: Antimicrobial Efficacy

In another investigation, various pyrrole derivatives were synthesized and tested for antimicrobial activity against several bacterial strains. The results showed that certain derivatives exhibited significant antibacterial properties, suggesting that this compound could be further explored for its antimicrobial potential .

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

Propiedades

IUPAC Name |

3-(3-acetyl-2-methyl-5-phenylpyrrol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-14(12(2)18)10-15(13-6-4-3-5-7-13)17(11)9-8-16(19)20/h3-7,10H,8-9H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDINQMFYKEVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCC(=O)O)C2=CC=CC=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.